(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBBGZIKXUJAK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one, a compound with notable structural features including a furan ring and a dimethylamino group, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and antifungal agent. The following sections summarize key findings regarding its biological effects.
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of β-keto-enol systems have shown promising antifungal activity against various pathogens.
Table 1: Antifungal Activity of Related Compounds
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that disrupt essential processes in microbial cells. The presence of the furan ring is believed to enhance the compound's reactivity and ability to form adducts with biomolecules.
Case Studies
A study published in Molecules demonstrated that derivatives containing furan rings exhibit greater antifungal activity due to their ability to interfere with fungal cell wall synthesis and disrupt membrane integrity .
Another significant finding involved the compound's potential in inhibiting specific enzymes critical for fungal metabolism, suggesting a dual mechanism involving both structural interference and enzymatic inhibition.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that compounds within this class may exhibit harmful effects upon ingestion or skin contact, necessitating careful handling and dosage regulation .
Comparison with Similar Compounds
Structural Comparison with Analogous Enaminones and Chalcones
The target compound’s core structure is compared to derivatives with varying aryl/heteroaryl substituents (Table 1).
Table 1: Structural analogs of (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one
Key Observations :
Key Observations :
- Anti-TB Activity: Chalcones with indole substituents (e.g., ) show moderate activity, whereas the dimethylamino group in the target compound may enhance solubility but reduce potency compared to nitro/hydroxyl substituents .
- Antibacterial Activity: The hydroxyl group in (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one improves interactions with bacterial efflux pumps, a feature absent in the furan-3-yl analog.
Physicochemical and Spectroscopic Properties
Substituents critically influence melting points, logP, and spectral data (Table 3).
Table 3: Physicochemical properties of selected analogs
Q & A
Q. What are the optimal reaction conditions for synthesizing (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one to maximize yield and purity?
The synthesis typically employs a Claisen-Schmidt condensation between furan-3-carbaldehyde and dimethylaminoacetone under basic conditions. Key parameters include:
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
- Catalyst : Piperidine (5-10 mol%) to enhance enolate formation.
- Temperature : 60–80°C for 6–8 hours.
- Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) yields >85% purity. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) .
Q. How can NMR spectroscopy confirm the stereochemistry and structural integrity of this compound?
- ¹H NMR : A coupling constant (J ≈ 12–14 Hz) between the α and β protons of the enone system confirms the trans (E) configuration. The dimethylamino group appears as a singlet (~δ 2.8–3.1 ppm), while the furan protons resonate at δ 6.2–7.5 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~190–200 ppm. 2D NMR techniques (COSY, HSQC) resolve overlapping signals, and NOESY confirms the absence of steric interactions between the dimethylamino group and the furan ring .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Recrystallization : Use ethanol or methanol as solvents to isolate high-purity crystals.
- Chromatography : Silica gel column chromatography with a hexane:ethyl acetate gradient (70:30 to 50:50) effectively separates unreacted starting materials and stereoisomers .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Charge distribution : The enone system is electron-deficient, making it reactive toward nucleophilic additions.
- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the α,β-unsaturated carbonyl, explaining its role as a Michael acceptor in heterocyclic synthesis.
- Transition state analysis : Models nucleophilic attack pathways, aiding in designing derivatives with tailored reactivity .
Q. What crystallographic data reveal about the molecular packing and stability of this compound?
Single-crystal X-ray diffraction (SCXRD) at 100 K shows:
- Crystal system : Monoclinic (P2₁/c) with a = 12.03 Å, b = 17.41 Å, c = 9.44 Å, β = 91.76°.
- Intermolecular interactions : Weak C–H···O hydrogen bonds between the carbonyl oxygen and furan protons stabilize the lattice.
- Torsional angles : The enone system is nearly planar (torsion angle < 5°), minimizing steric hindrance .
Q. How can contradictions in biological activity data between in vitro and computational models be resolved?
- In vitro assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa cells).
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to validate binding modes.
- Metabolic stability : Use liver microsomes to assess degradation pathways. Discrepancies often arise from solubility differences or off-target effects, requiring orthogonal validation via SPR or ITC .
Q. What advanced spectroscopic techniques differentiate degradation products during stability studies?
- LC-MS/MS : Identifies hydrolyzed products (e.g., furan-3-carboxylic acid) via molecular ion fragmentation.
- IR spectroscopy : Degradation of the enone system is detected by shifts in C=O stretching (~1650 cm⁻¹ to 1700 cm⁻¹).
- XPS : Monitors nitrogen oxidation states in the dimethylamino group under oxidative stress .
Methodological Notes
- Stereochemical purity : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves enantiomeric impurities.
- Reaction scale-up : Maintain strict temperature control (±2°C) to avoid side reactions like furan ring opening.
- Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
